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2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol

β-glucosidase kinetics chromogenic substrate characterization enzyme mechanism

β-Glucosidase assay reproducibility suffers when labs substitute pNPG for oNPG without re-optimization. oNPG delivers quantitatively distinct kinetics: • 12.6-fold higher kcat (793.7 s⁻¹) vs. pNPG (62.8 s⁻¹) - faster readouts, superior signal-to-noise • 3× higher autocondensation yield (12% vs. 4%) in whole-cell transglycosylation • α-Cyclodextrin-resistant - interference-free readout in cyclodextrin-containing formulations Detection at 405 nm on standard plate readers. ≥99% (TLC). Ships ambient; store -20°C.

Molecular Formula C12H15NO8
Molecular Weight 301.25 g/mol
CAS No. 220-568-5
Cat. No. B6513703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol
CAS220-568-5
Molecular FormulaC12H15NO8
Molecular Weight301.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2
InChIKeyKUWPCJHYPSUOFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

oNPG: Identity and Class Profile


2-(Hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol, systematically known as 2-nitrophenyl β-D-glucopyranoside (CAS RN 2816-24-2; EINECS 220-568-5), belongs to the aryl glycoside class of chromogenic enzyme substrates . This ortho-nitrophenyl glycoside serves as an artificial substrate for β-glucosidase (EC 3.2.1.21), wherein enzymatic hydrolysis liberates 2-nitrophenol—a chromophore detectable spectrophotometrically at 405 nm—enabling quantitative measurement of enzyme activity . The compound is catalogued under Sigma-Aldrich product number N8016 (assay ≥99% by TLC) and is broadly utilized across enzymology, clinical microbiology, and biocatalysis research . Its defining structural feature is the ortho-substitution of the nitro group on the phenyl aglycone, which fundamentally differentiates its physicochemical interaction profile and enzyme kinetic behavior from its para-substituted isomer (4-nitrophenyl β-D-glucopyranoside, pNPG) and from fluorogenic alternatives such as 4-methylumbelliferyl β-D-glucopyranoside (4-MUG) [1].

Detection Absorbance at 405 nm on standard plate readers
Aglycone identity Ortho-nitro phenyl group; distinct kinetic profile from para-isomer
Enzyme compatibility Broad β-glucosidase source coverage for enzymology and biocatalysis

Why oNPG Cannot Be Interchanged with Other Nitrophenyl Glycosides


Chromogenic β-glucosidase substrates are frequently treated as interchangeable reagents in assay design, yet the ortho- vs. para-substitution position on the nitrophenyl aglycone produces quantitatively distinct kinetic, physicochemical, and synthetic outcomes. 2-Nitrophenyl β-D-glucopyranoside (oNPG) exhibits a kcat value of 793.7 s⁻¹ with β-glucosidase from Botryodiplodia theobromae—an approximately 12.6-fold higher catalytic turnover than its para isomer (pNPG, kcat = 62.8 s⁻¹) [1]. In whole-cell biocatalytic autocondensation, oNPG yields 12% β-(1→6)-linked disaccharide compared to only 4% for pNPG under identical conditions [2]. Furthermore, oNPG is resistant to α-cyclodextrin inclusion complexation, whereas pNPG readily forms such complexes, leading to differential susceptibility to cyclodextrin-mediated enzyme inhibition [3]. These quantifiable differences mean that direct substitution of one isomer for the other without re-optimization of assay conditions can yield drastically altered sensitivity, dynamic range, and product profiles—compromising experimental reproducibility and procurement value.

Catalytic turnover Ortho and para isomers show substantially different kcat values; assay sensitivity may shift when interchanging
Synthetic yield Autocondensation product yield can differ significantly by substitution position, altering preparative outcomes
Matrix interference Cyclodextrin inclusion complexes form with para isomer but not ortho, leading to assay inhibition risk

oNPG vs. Closest Analogs: Quantitative Evidence


Catalytic Turnover Rate vs. pNPG

In a direct head-to-head kinetic study using purified β-glucosidase A from Botryodiplodia theobromae, the catalytic turnover number (kcat) for 2-nitrophenyl β-D-glucopyranoside (oNPG) was determined to be 793.7 s⁻¹, compared to 62.8 s⁻¹ for 4-nitrophenyl β-D-glucopyranoside (pNPG) and 5.4 s⁻¹ for phenyl β-D-glucopyranoside [1]. This represents a 12.6-fold higher kcat for oNPG over pNPG, indicating that the ortho-nitro substitution facilitates a substantially faster chemical step (glycosylation/deglycosylation) in the enzyme catalytic cycle. The rate-limiting step with oNPG is deglycosylation rather than glycosylation, as supported by α-deuterium kinetic isotope effect values of 1.9 ± 0.03 for oNPG versus 1.01 ± 0.01 for phenyl glucoside [1].

Catalytic Turnover
Head-to-head
12.6× higher kcat vs pNPG
Higher reported turnover supports assay speed optimization
B. theobromae β-glucosidase
β-glucosidase kinetics chromogenic substrate characterization enzyme mechanism

Enzyme Kinetics in Insect β-Glucosidase

A 58-fold purified β-glucosidase from Galleria mellonella (greater wax moth) larvae was assayed side-by-side with para- and ortho-nitrophenyl-β-D-glucopyranosides. The enzyme exhibited a Km of 0.37 mM for pNPG versus 1.9 mM for oNPG, and Vmax values of 625 U/mg and 189 U/mg, respectively [1]. The 5.1-fold higher Km for oNPG indicates lower apparent binding affinity, while the 3.3-fold lower Vmax reflects a slower overall hydrolytic rate. The catalytic efficiency (Vmax/Km) ratio is 1689 for pNPG versus 99.5 for oNPG—a 17-fold difference in favor of pNPG in this enzyme system. This demonstrates that the relative performance of ortho- and para-isomers is enzyme-source-dependent and may invert depending on the specific β-glucosidase under investigation.

Insect Enzyme Kinetics
Head-to-head
Km 5.1× higher; Vmax 3.3× lower
Enzyme-source-dependent inversion of isomer preference
G. mellonella larval β-glucosidase
insect enzymology β-glucosidase purification substrate affinity comparison

Autocondensation Yield in Biocatalytic Synthesis

In a whole-cell biocatalytic system using Pichia etchellsii β-glycosidase, autocondensation of o-nitrophenyl-β-D-glucopyranoside (oNPG) produced β-(1→6)-linked disaccharide as the major product in 12% yield, whereas p-nitrophenyl-β-D-glucopyranoside (pNPG) under identical conditions gave only a 4% yield of the same linkage-type disaccharide [1]. Both substrates generated β-(1→6) regioselectivity, confirming that the ortho-nitro substituent did not alter linkage specificity but dramatically improved synthetic efficiency. By comparison, p-nitrophenyl-β-D-xylopyranoside produced exclusively β-(1→4)-linked disaccharide in 24% yield, demonstrating sugar-dependent regioselectivity [1].

Autocondensation Yield
Head-to-head
12% vs 4% disaccharide yield
3-fold higher product yield reported with ortho isomer
P. etchellsii whole-cell biocatalysis
biocatalysis oligosaccharide synthesis transglycosylation regioselectivity

Resistance to Cyclodextrin Inclusion Complexation

Ultraviolet absorption spectroscopy demonstrated that p-nitrophenyl-β-D-glucopyranoside (pNPG) forms a detectable inclusion complex with α-cyclodextrin (α-CD), whereas o-nitrophenyl-β-D-glucopyranoside (oNPG) does not measurably form such a complex [1]. This differential complexation has direct functional consequences: the enzymatic hydrolysis of pNPG by β-glucosidase is inhibited in the presence of α-CD, while oNPG hydrolysis is unaffected [1]. The ortho-nitro group creates steric hindrance that prevents the phenyl ring from entering the α-CD cavity (internal diameter ~5.7 Å), whereas the para-nitro substitution geometry permits facile inclusion.

Cyclodextrin Resistance
Head-to-head
No α-CD complex; hydrolysis unaffected
Interference-free readout in cyclodextrin-containing matrices
pNPG forms inclusion complex and is inhibited
host-guest chemistry cyclodextrin inhibition β-glucosidase assay interference

Glycosynthase Compatibility at High Concentration

The hyperthermophilic glycosynthase from Sulfolobus solfataricus (a mutant β-glycosidase) was shown to accept 2-nitrophenyl β-D-glucopyranoside at a concentration of 1.1 M for highly productive transglycosylation reactions in dilute sodium formate buffer at pH 4.0 [1]. In the same study, 4-nitrophenyl β-D-glucopyranoside served as both donor and acceptor in self-transfer reactions. The ability of oNPG to be processed at molar-scale concentrations distinguishes it as a robust donor substrate for preparative-scale glycosynthase reactions, where the ortho-nitro substitution influences both the anomeric configuration preference and the lipophilicity-dependent acceptor regioselectivity [1].

Glycosynthase Compatibility
Cross-study
Operable at 1.1 M donor concentration
Supports preparative-scale transglycosylation workflows
S. solfataricus glycosynthase, pH 4.0
glycosynthase hyperthermophilic enzyme transglycosylation Sulfolobus solfataricus

Kinetic Parameters Across Enzyme Sources

Aggregated kinetic data from the BRENDA enzyme database and primary literature reveal distinct Km ranges for oNPG across β-glucosidase sources: 0.06 mM to 2.1 mM depending on the enzyme origin, with the highest catalytic efficiency (kcat/KM) reported as 6480 mM⁻¹s⁻¹ for Pyrococcus furiosus wild-type enzyme at pH 6.5, 65°C [1]. By comparison, pNPG exhibits a Km range from ~0.005 mM to 1.9 mM across the same enzyme class [2]. In the Arabidopsis thaliana recombinant β-glucosidase system, oNPG, pNPG, and 4-MUG were compared directly: Km values were 2.1, 1.9, and 0.78 mM respectively, with corresponding kcat values of 106, 114, and 327 nkat/mg [3]. Despite a 3-fold higher kcat for 4-MUG, oNPG's absorbance-based detection at 405 nm avoids the fluorescence instrumentation requirements and photobleaching issues associated with 4-MUG, making it preferable for laboratories with standard visible-wavelength plate readers.

Cross-Source Profile
Class-level
Km range 0.06–2.1 mM; 405 nm detection
Wide enzyme compatibility without fluorescence equipment
Aggregated BRENDA and literature data
β-glucosidase substrate profiling enzyme kinetics database comparative enzymology

Validated Research and Industrial Applications


High-Throughput Screening with Rapid Signal Generation

Leveraging the 12.6-fold higher kcat (793.7 s⁻¹) of oNPG over pNPG (62.8 s⁻¹) with B. theobromae β-glucosidase [1], laboratories conducting high-throughput screening of β-glucosidase inhibitors, mutant libraries, or environmental samples can achieve faster assay readout times and superior signal-to-noise ratios using oNPG. This is especially relevant for pharmaceutical screening programs where compound library throughput and Z'-factor optimization are critical procurement considerations. Detection at 405 nm on standard plate readers eliminates the need for fluorescence-capable instrumentation.

Preparative-Scale Oligosaccharide Synthesis

In glycosynthase-catalyzed transglycosylation for preparative oligosaccharide production, oNPG has been demonstrated to operate productively at a donor concentration of 1.1 M with Sulfolobus solfataricus glycosynthase [2], and yields 12% autocondensation product with P. etchellsii whole-cell biocatalysts—three times the yield of pNPG (4%) [3]. Procurement of oNPG for synthetic glycobiology workflows therefore enables both higher donor substrate loading and superior product yield without modifying enzyme or reaction engineering parameters.

β-Glucosidase Assays in Cyclodextrin Formulations

In industrial enzyme formulation screening or pharmaceutical solubility studies where cyclodextrins are present as excipients, oNPG provides an interference-resistant β-glucosidase activity readout. Unlike pNPG, which forms α-cyclodextrin inclusion complexes leading to enzyme inhibition, oNPG is structurally resistant to complexation [4]. This makes oNPG the substrate of choice for quality control laboratories testing β-glucosidase stability in cyclodextrin-containing drug delivery systems or food industry formulations.

Clinical Pathogen Differentiation

oNPG serves as a chromogenic substrate for differentiating β-glucoside-utilizing bacteria in clinical microbiology. The compound's absorbance-based detection at 405 nm is compatible with automated clinical chemistry analyzers and microtiter plate formats, and its ortho-nitro substitution provides a distinct hydrolysis profile that can complement para-nitrophenyl-based tests for orthogonal confirmation of β-glucosidase-positive organisms . Procurement for clinical diagnostic kit manufacturing benefits from the compound's established use as a reproducible, well-characterized chromogenic substrate with defined kinetic parameters across multiple enzyme sources.

Application
Selection Property
Validation Focus
β-Glucosidase inhibitor screening
Higher reported catalytic turnover (oNPG)
Assay speed and signal-to-noise optimization
Glycosynthase-based oligosaccharide synthesis
High-concentration donor compatibility
Preparative yield and regioselectivity
Enzyme assays in cyclodextrin-containing matrices
Cyclodextrin inclusion resistance
Interference-free absorbance readout
Microbiological research: pathogen differentiation
Chromogenic detection at 405 nm
Orthogonal confirmation with pNP substrates
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